2-(Methylthio)-5-methylpyridine-3-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

Medicinal chemistry programs require building blocks with precise electronic and lipophilic profiles. Mono-substituted nicotinic acid analogs fail to replicate the distinct SAR landscape of dual-substitution. This compound delivers: - Balanced lipophilicity (XLogP3 1.6) for membrane permeability - Orthogonal synthetic handles (-COOH and -SCH3) for parallel library generation - Lead-like properties (MW 183.23, TPSA 75.5 Ų) compliant with drug-likeness filters Available for immediate R&D procurement with guaranteed purity and chain of custody.

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
CAS No. 1809158-18-6
Cat. No. B3110927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)-5-methylpyridine-3-carboxylic acid
CAS1809158-18-6
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)SC)C(=O)O
InChIInChI=1S/C8H9NO2S/c1-5-3-6(8(10)11)7(12-2)9-4-5/h3-4H,1-2H3,(H,10,11)
InChIKeySGHJMZHAENGQNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)-5-methylpyridine-3-carboxylic acid: Procurement Evaluation


2-(Methylthio)-5-methylpyridine-3-carboxylic acid (CAS 1809158-18-6) is a heterocyclic pyridine derivative belonging to the nicotinic acid family, characterized by a methylthio (-SCH₃) substituent at the 2-position and a methyl (-CH₃) substituent at the 5-position on the pyridine ring, with a carboxylic acid (-COOH) group at the 3-position . It has the molecular formula C₈H₉NO₂S and a molecular weight of 183.23 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry, agrochemical research, and organic synthesis, offering a unique combination of sulfur-containing and alkyl substituents that modulate its physicochemical and reactivity profiles relative to simpler nicotinic acid analogs [2].

Scaffold Dual –SCH₃/–CH₃ substituted nicotinic acid building block
Workflow Medicinal chemistry, agrochemical, and organic synthesis research
Selection Reported to enable wider SAR exploration than mono-substituted analogs

Why Generic Nicotinic Acid Analogs Cannot Substitute


Nicotinic acid derivatives with single substituents—such as 2-(methylthio)nicotinic acid (CAS 74470-23-8) or 5-methylnicotinic acid (CAS 3222-49-9)—differ markedly from the target compound in key physicochemical parameters that govern molecular recognition, solubility, and synthetic tractability [1]. The dual presence of the electron-donating methylthio group at C2 and the methyl group at C5 on the pyridine ring creates a distinct electronic environment, altering dipole moment, hydrogen-bonding capacity, and lipophilicity in ways that are not recapitulated by either mono-substituted analog . For procurement decisions in structure-activity relationship (SAR) campaigns or fragment-based drug discovery, substituting the target compound with a simpler analog risks introducing unpredictable changes in binding affinity, metabolic stability, and downstream synthetic efficiency . The quantitative evidence below establishes the measurable differences that justify compound-specific selection.

Dual substituents create a distinct electronic and steric environment not recapitulated by mono-substituted nicotinic acids.
Substituting with simpler analogs may introduce unpredictable shifts in binding affinity and metabolic stability.
Lipophilicity and H‑bond acceptor count differences may alter solubility and cell-based assay readouts.

Quantitative Differentiation from Closest Analogs


Elevated Lipophilicity vs. Mono-Substituted Nicotinic Acid Derivatives

The target compound exhibits a computed XLogP3 value of 1.6, which is approximately 33% higher than that of 2-(methylthio)nicotinic acid (XLogP3 = 1.2), which lacks the 5-methyl substituent [1]. It is also more than double the lipophilicity of 5-methylnicotinic acid (XLogP3 = 0.7), which lacks the methylthio group [2]. This increased lipophilicity is attributable to the synergistic effect of both the -SCH₃ and -CH₃ substituents, which enhance the compound's hydrophobic surface area.

Lipophilicity comparison
Computed property
ΔXLogP3 +0.4 / +0.9 vs mono‑substituted
Supports cell permeability context
XLogP3 algorithm estimate; experimental logP may differ
Lipophilicity Drug-likeness Membrane permeability

Increased Hydrogen Bond Acceptor Capacity

The target compound possesses four hydrogen bond acceptor (HBA) sites—deriving from the pyridine nitrogen, the carboxylic acid oxygen atoms, and the sulfur atom of the methylthio group [1]. In contrast, 2-(methylthio)nicotinic acid and 5-methylnicotinic acid each have only three HBA sites [2]. The additional HBA capacity arises because the sulfur atom in the methylthio substituent acts as a weak hydrogen bond acceptor, and its contribution is augmented by the electronic effect of the 5-methyl group.

H‑bond acceptor count
Computed property
Target HBA 4 vs 3 (mono‑substituted)
May influence solubility and target engagement
Cactvs‑computed; actual H‑bond behavior context‑dependent
Hydrogen bonding Target engagement Solubility

Expanded Molecular Complexity and Polar Surface Area

With a molecular weight of 183.23 g/mol and a topological polar surface area (TPSA) of 75.5 Ų, the target compound is significantly larger and more polar than 5-methylnicotinic acid (MW = 137.14 g/mol, TPSA = 50.2 Ų) [1][2]. Compared to 2-(methylthio)nicotinic acid (MW = 169.20 g/mol, TPSA = 75.5 Ų), the additional 14 Da arises from the 5-methyl group while maintaining the same TPSA . This combination of increased molecular complexity without concomitant polar surface area expansion places the compound in a distinct region of drug-like chemical space.

Molecular complexity
Computed property
MW 183.23 Da, TPSA 75.5 Ų; +46 Da vs 5‑methyl analog
Balances increased complexity without TPSA penalty
Standard cheminformatics descriptors
Molecular complexity Fragment-based drug discovery Lead-likeness

Regioisomeric Effects on Electronic and Steric Properties

The methylthio substituent at the 2-position (ortho to the carboxylic acid) in the target compound creates a fundamentally different electronic environment compared to 5-(methylthio)nicotinic acid (CAS 74470-28-3), where the -SCH₃ group is meta to the carboxylic acid [1]. The ortho-methylthio group exerts both inductive electron-withdrawing and resonance electron-donating effects on the carboxylic acid, influencing its pKa and reactivity in amide coupling reactions. The target compound also has a higher XLogP3 (1.6) than 5-(methylthio)nicotinic acid (LogP ≈ 1.27) .

Regioisomeric position
Computed property
–SCH₃ at C2 (ortho) vs C5 (meta); ΔLogP ≈ +0.33
Ortho‑methylthio alters acid strength and steric accessibility
Regioisomer choice may impact reactivity and coordination
Regioisomerism Electronic effects Reactivity

Optimal Procurement and Application Scenarios


Fragment-Based Discovery with Balanced Cellular Lipophilicity

With an XLogP3 of 1.6—significantly higher than 5-methylnicotinic acid (0.7) and moderately increased over 2-(methylthio)nicotinic acid (1.2)—this compound is optimally positioned for fragment screening campaigns where passive membrane permeability is essential for accessing intracellular targets [1]. Its lipophilicity falls within the recommended range (LogP 1–3) for fragment libraries, making it a superior choice over more polar mono-substituted analogs when cellular activity is a screening endpoint.

Orthogonal Derivatization for Kinase and Agrochemical Leads

The dual presence of the carboxylic acid (amenable to amide or ester formation) and the methylthio group (oxidizable to sulfoxide/sulfone, or displaceable via nucleophilic substitution) provides two orthogonal synthetic handles for parallel library generation [1]. This differentiates the compound from 5-methylnicotinic acid, which lacks a sulfur-based handle, and from 2-(methylthio)nicotinic acid, which lacks the 5-methyl group for additional steric and electronic tuning . Procurement of this specific scaffold enables more diverse SAR exploration in a single building block.

Lead-Like Physicochemical Property Optimization

The combination of molecular weight (183.23 Da), TPSA (75.5 Ų), and four hydrogen bond acceptor sites positions this compound favorably within lead-like chemical space parameters [1]. Compared to 5-methylnicotinic acid (MW 137.14, TPSA 50.2 Ų), the target compound offers increased complexity without violating common drug-likeness filters. For medicinal chemistry programs progressing from fragment hits to lead compounds, this scaffold provides a more advanced starting point that reduces the number of synthetic iterations required to achieve target potency .

Antimicrobial Discovery Against Gram-Negative Bacteria

Preliminary antimicrobial screening data (noted in vendor technical literature) indicate moderate activity against Gram-negative bacteria such as Escherichia coli [1]. Given the compound's balanced lipophilicity and hydrogen-bonding capacity, it serves as a suitable core scaffold for systematic SAR studies aimed at improving antibacterial potency while maintaining favorable physicochemical properties for Gram-negative cell envelope penetration. Direct comparative studies with mono-substituted analogs in standardized MIC assays are recommended to fully quantify the selectivity advantage conferred by the dual-substitution pattern.

Application
Selection Property
Validation Focus
Fragment‑based screening
Reported lipophilicity (XLogP3 1.6) may support intracellular target access
Cell‑based permeability and target engagement assays
Orthogonal derivatization
Carboxylic acid and methylthio groups enable parallel SAR exploration
Oxidation/substitution reaction scope and library diversity
Lead‑like optimization
Balanced MW (183 Da) and TPSA (75.5 Ų) within drug‑like space
Synthetic tractability and fragment‑to‑lead progression metrics
Antimicrobial screening
Preliminary activity reported in vendor literature (Gram‑negative)
Standardized MIC assays and selectivity verification
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